molecular formula C10H9NO3 B188590 spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 6714-68-7

spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B188590
CAS RN: 6714-68-7
M. Wt: 191.18 g/mol
InChI Key: PRMHWSVVQZVDGR-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a heterocyclic compound that belongs to the class of spiro compounds. It is a cyclic ether with a four-membered ring and a five-membered ring connected by a single oxygen atom. This compound has been the subject of much scientific research, with potential applications in pharmaceuticals and biochemistry. In

Scientific Research Applications

Synthesis Methods and Crystal Structure

  • The compound was synthesized with isatin and 2-chloroethanol, avoiding the use of H(+) as a catalyst, which is traditional in the synthesis of ketal compounds. This method was investigated using X-ray single crystal diffraction, H(1)-NMR, and MS spectrums (Chen, Tang, Meng, & Hao, 2010).

Chemical Properties and Interactions

  • A study on various spiro compounds, including spiro[1,3-dioxolane-2,3'-indolin]-2'-one, provided insights into their electronic properties and interactions. These investigations included photoelectron and UV/Vis spectra analyses (Gleiter, Hoffmann, Irngartinger, & Nixdorf, 1994).

Green Chemistry Applications

  • The compound was used in the synthesis of novel isatin thioketal derivatives under solvent-free conditions, highlighting its role in green chemistry. The synthesis involved Michael addition reactions and direct alkylation, producing results under environmentally friendly conditions (Imanzadeh, Banaei, Fathi, & Soltanzadeh, 2017).

Antioxidant Activity

  • A study on Schiff bases of spiro-isatin showed significant antioxidant activity in DPPH, CUPRAC, and ABTS cation radical scavenging assays. This research indicates the potential of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives in antioxidant applications (Sonmez, Gunesli, Kurt, Gazioğlu, Avcı, & Kuçukislamoglu, 2019).

properties

IUPAC Name

spiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-10(13-5-6-14-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMHWSVVQZVDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299923
Record name Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID10299923
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6714-68-7
Record name Spiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one
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URL https://commonchemistry.cas.org/detail?cas_rn=6714-68-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 133703
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Record name 6714-68-7
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Record name Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using ultrasound irradiation in the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives?

A1: Ultrasound irradiation offers a greener and more efficient approach to synthesizing these compounds []. As demonstrated in the synthesis of isatin-type 5'-(4-alkyl/aryl-1H-1,2,3-triazoles), utilizing ultrasound irradiation significantly reduces reaction times to mere minutes and increases yields up to 98% []. This method eliminates the need for lengthy purification processes like column chromatography, leading to less waste and solvent consumption.

Q2: What are the potential anticonvulsant properties of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives?

A2: Research suggests that several derivatives of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one exhibit promising anticonvulsant activity []. Notably, 5'-chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one demonstrated significant protection against seizures induced by maximal electroshock (MES) in animal models []. This suggests the potential of this compound class for further development as antiepileptic agents.

Q3: How does the structure of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one relate to its physicochemical properties?

A3: Single-crystal X-ray diffraction studies reveal that the indol-2-one ring system in spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is essentially planar, while the 1,3-dioxolane ring exhibits slight distortion []. This structural information is crucial for understanding its physical and chemical properties, such as solubility, stability, and potential interactions with biological targets.

Q4: What is the significance of understanding the structure-activity relationship (SAR) of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives?

A5: Investigating the SAR is crucial for optimizing the biological activity of this compound class. By systematically modifying the structure, such as introducing halogen atoms or altering substituents, researchers can identify key structural features responsible for anticonvulsant activity []. This knowledge can guide the design of more potent and selective therapeutic agents.

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